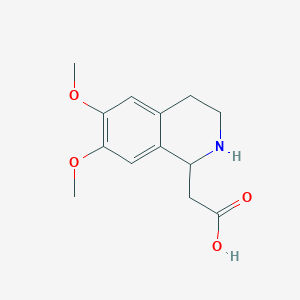
(6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)酢酸
説明
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
複雑なイソキノリンおよびキノリジンの合成
この化合物は、より複雑なイソキノリンおよびキノリジンの合成のための出発物質として役立ちます。これらは、潜在的な治療特性のために医薬品化学において重要です。 .
HIV-1逆転写酵素阻害剤
研究者は、この化合物の新規誘導体を設計および合成して、HIVの複製における重要な酵素であるHIV-1逆転写酵素を阻害しました。 .
抗菌化合物の合成
この化学物質から合成された新規化合物は、病原性細菌株に対して抗菌性を示し、新しい抗菌剤開発の可能性を示唆しています。 .
エナンチオ選択的合成
この化合物は、エナンチオ選択的合成プロセスにおいて、特定の望ましい活性を有する薬物を生成するために不可欠なキラル分子を生成するために使用されてきました。 .
心臓治療
この化合物の誘導体は、心臓細胞の「ファニー」If電流チャネルを阻害することで、安定狭心症および心房細動の治療薬として開発されてきました。 .
生物活性
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19NO5
- CAS Number : 303094-23-7
- Molecular Weight : 253.30 g/mol
Pharmacological Effects
- Neuroprotective Properties : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects. In particular, (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
- Antidepressant Activity : Studies have suggested that compounds in this class may possess antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways .
- Cardiovascular Benefits : Some studies have indicated that tetrahydroisoquinoline derivatives can influence cardiovascular health by modulating heart rate and vascular resistance, potentially making them candidates for treating conditions like hypertension .
The biological activity of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is thought to be mediated through several mechanisms:
- Receptor Modulation : The compound may act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cells from oxidative damage.
- Gene Expression Regulation : It may modulate the expression of genes involved in inflammation and apoptosis.
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, treatment with (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid resulted in significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments indicated improved motor function post-treatment .
Case Study 2: Antidepressant-Like Effects
A randomized controlled trial investigated the antidepressant effects of this compound in a rodent model. Results showed that administration led to a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test .
Data Summary Table
特性
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXHGUMUCVTSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369359 | |
| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68345-67-5 | |
| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















